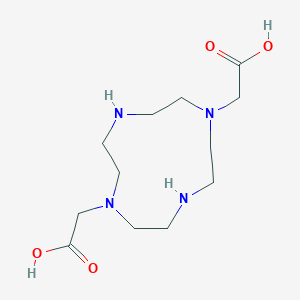
2-氯-3-甲氧基苯胺
描述
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using various spectroscopic methods, including 1H NMR, IR, and MS. For example, the structure of 3-Methoxy-5-chloro-2,6-dinitropyridine was identified through IR, 1H NMR, MS, and elemental analysis, indicating the accuracy of the synthetic approach (W. Jianlong, 2007).
Chemical Reactions and Properties
Chemical reactions involving 2-Chloro-3-methoxyaniline derivatives include electropolymerization, oxidation, and coupling reactions, which demonstrate the compound's versatility in chemical synthesis. For example, electropolymerization of 2-methoxyaniline yields redox-type polymers at low monomer concentrations, showing the impact of concentration on product properties (F. Viva, E. M. Andrade, M. I. Florit, F. Molina, 2002).
科学研究应用
Environmental Science and Pollution Removal:
- Fenton-like Oxidation: 2-Methoxyaniline, closely related to 2-Chloro-3-methoxyaniline, was studied in the context of Fenton-like oxidation for water treatment. Laterite soil iron was evaluated as an alternative source of iron in the degradation process of 2-Methoxyaniline, demonstrating potential in wastewater treatment containing toxic chemicals (Chaturvedi & Katoch, 2020).
- Photocatalyzed Degradation: The photocatalyzed degradation of 3-Chloro-4-methoxyaniline, a derivative of 2-Chloro-3-methoxyaniline, was investigated using titanium dioxide in aqueous suspensions, indicating its potential in environmental remediation (Khan et al., 2012).
Polymer Science and Material Chemistry:
- Aqueous Oxidative Polymerization: A study on the aqueous polymerization of 3-Methoxyaniline (related to 2-Chloro-3-methoxyaniline) using sodium dichromate as an oxidant explored how various factors affect the polymerization rate and properties of the obtained polymer. This has implications for creating specific polymers with desired electrical conductivity and molecular weight (Sayyah et al., 2002).
- Polymer Microstructures: The chemical polymerization of 2-Methoxyaniline at the air-solution interface was studied, highlighting its utility in creating polymer microstructures with potential applications in materials science (Mazur & Frydrychewicz, 2007).
Chemical Synthesis and Analysis:
- Synthesis of Derivatives: The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, an analog of 2-Chloro-3-methoxyaniline, demonstrates its potential in creating complex organic compounds. This method is suitable for large-scale production and offers high yield (Zhao et al., 2017).
- NMR Characterization: A study on the synthesis and NMR characterization of a water-soluble polyaniline derivative, which was copolymerized with 2-Methoxyaniline, provides insights into the molecular structure and composition of such polymers (Mav & Žigon, 2000).
安全和危害
属性
IUPAC Name |
2-chloro-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(9)7(6)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPVZYDSURGWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626318 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methoxyaniline | |
CAS RN |
113206-03-4 | |
| Record name | 2-Chloro-3-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



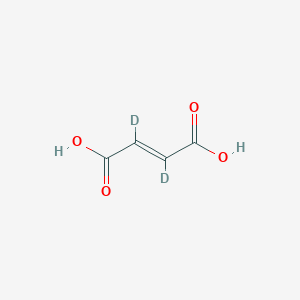
![3,3-Bis(methylthio)-2-[3-(trifluoromethyl)benzoyl]acrylonitrile](/img/structure/B51782.png)
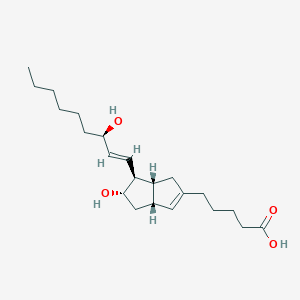
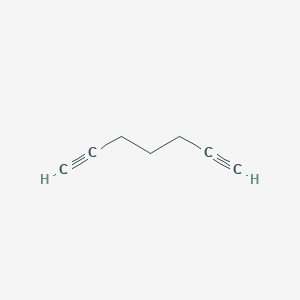
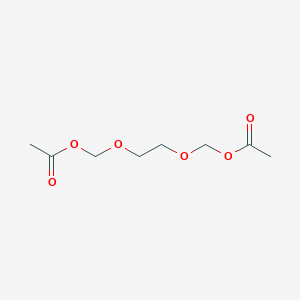
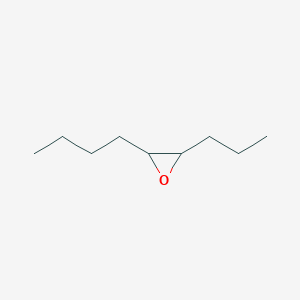
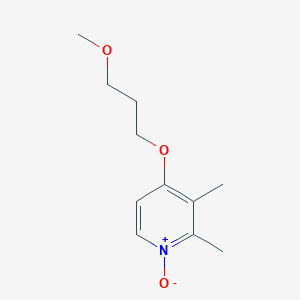

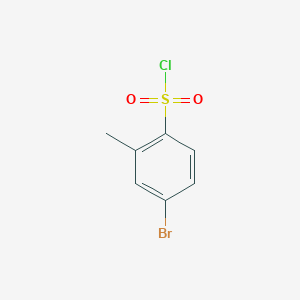

![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)
